molecular formula C22H15BrN2O3 B14308695 6-[8-(Benzyloxy)-7-bromoquinolin-2-yl]pyridine-2-carboxylic acid CAS No. 110144-25-7

6-[8-(Benzyloxy)-7-bromoquinolin-2-yl]pyridine-2-carboxylic acid

Cat. No.: B14308695
CAS No.: 110144-25-7
M. Wt: 435.3 g/mol
InChI Key: ZBLHPKZDCJZHPN-UHFFFAOYSA-N
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Description

6-[8-(Benzyloxy)-7-bromoquinolin-2-yl]pyridine-2-carboxylic acid is a complex organic compound featuring a quinoline core substituted with a benzyloxy group and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[8-(Benzyloxy)-7-bromoquinolin-2-yl]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-[8-(Benzyloxy)-7-bromoquinolin-2-yl]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group would yield a carboxylic acid, while reduction of the bromine atom would yield a hydrogen-substituted quinoline derivative.

Scientific Research Applications

6-[8-(Benzyloxy)-7-bromoquinolin-2-yl]pyridine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[8-(Benzyloxy)-7-bromoquinolin-2-yl]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[8-(Benzyloxy)-7-bromoquinolin-2-yl]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a benzyloxy group and a bromine atom on the quinoline core differentiates it from other similar compounds and can lead to unique interactions with molecular targets.

Properties

CAS No.

110144-25-7

Molecular Formula

C22H15BrN2O3

Molecular Weight

435.3 g/mol

IUPAC Name

6-(7-bromo-8-phenylmethoxyquinolin-2-yl)pyridine-2-carboxylic acid

InChI

InChI=1S/C22H15BrN2O3/c23-16-11-9-15-10-12-18(17-7-4-8-19(24-17)22(26)27)25-20(15)21(16)28-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,26,27)

InChI Key

ZBLHPKZDCJZHPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC3=C2N=C(C=C3)C4=NC(=CC=C4)C(=O)O)Br

Origin of Product

United States

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